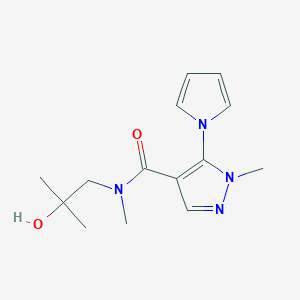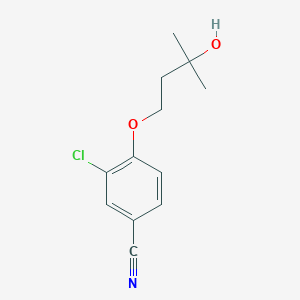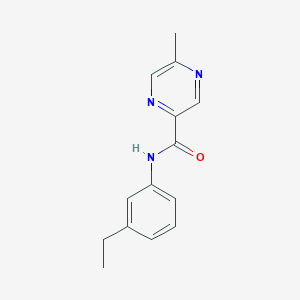
N-(3-ethylphenyl)-5-methylpyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-ethylphenyl)-5-methylpyrazine-2-carboxamide is a heterocyclic compound that belongs to the pyrazine family This compound is characterized by the presence of a pyrazine ring substituted with a 3-ethylphenyl group and a 5-methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethylphenyl)-5-methylpyrazine-2-carboxamide typically involves the reaction of 3-ethylphenylamine with 5-methylpyrazine-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized by using more efficient coupling agents and catalysts to increase yield and reduce reaction time. Additionally, continuous flow reactors can be employed to enhance the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(3-ethylphenyl)-5-methylpyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(3-ethylphenyl)-5-methylpyrazine-2-carboxamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or receptors, leading to its antimicrobial or antifungal effects. The exact molecular pathways and targets are still under investigation, but it is believed to interfere with cellular processes essential for microbial survival .
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide
- N-(3-chlorophenyl)pyrazine-2-carboxamide
- N-(3-ethylphenyl)-5-chloropyrazine-2-carboxamide
Uniqueness
N-(3-ethylphenyl)-5-methylpyrazine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications, making it a valuable compound for further research and development .
Properties
IUPAC Name |
N-(3-ethylphenyl)-5-methylpyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-3-11-5-4-6-12(7-11)17-14(18)13-9-15-10(2)8-16-13/h4-9H,3H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKHIEBSXRQVQCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)C2=NC=C(N=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(4-Methylsulfonylphenyl)sulfonyl-prop-2-enylamino]acetic acid](/img/structure/B7606288.png)
![2-[3,3-Dimethylbutanoyl(prop-2-enyl)amino]acetic acid](/img/structure/B7606308.png)
![2-[(5-Methylthiophene-2-carbonyl)-prop-2-enylamino]acetic acid](/img/structure/B7606323.png)
![2-[(5-Bromo-2-fluorobenzoyl)-prop-2-enylamino]acetic acid](/img/structure/B7606331.png)
![2-[Furan-3-carbonyl(prop-2-enyl)amino]acetic acid](/img/structure/B7606333.png)
![2-[(4,5-Dimethylthiophene-2-carbonyl)-prop-2-enylamino]acetic acid](/img/structure/B7606338.png)
![2-[2,3-Dihydro-1-benzofuran-5-ylsulfonyl(prop-2-enyl)amino]acetic acid](/img/structure/B7606352.png)
![2-[4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methylsulfamoyl]pyrazol-1-yl]acetic acid](/img/structure/B7606354.png)
![6-[(3,5-Dimethyl-1,2-oxazol-4-yl)methylcarbamoyl]-2-methylpyridine-3-carboxylic acid](/img/structure/B7606357.png)
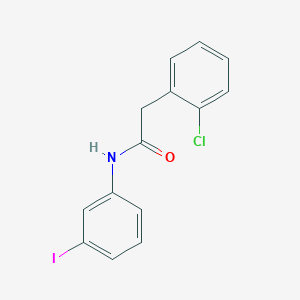
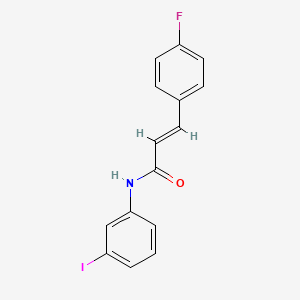
![N-(4-ethoxyphenyl)-4-[[2-(2-methoxyphenoxy)acetyl]amino]benzamide](/img/structure/B7606376.png)
